(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine

Catalog No.
S13769802
CAS No.
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine

Product Name

(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine

IUPAC Name

N-(1-pyridin-4-ylethyl)hex-5-en-2-amine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-4-5-6-11(2)15-12(3)13-7-9-14-10-8-13/h4,7-12,15H,1,5-6H2,2-3H3

InChI Key

LDPXPFOVFZARPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC(C)C1=CC=NC=C1

The compound (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine is an organic molecule characterized by a hexene chain and a pyridine ring, making it a member of the class of compounds known as amines. Its structure includes a hexene moiety at one end and a pyridine-substituted ethyl group at the other, which contributes to its potential biological activity and reactivity. The presence of both aliphatic and aromatic components suggests that this compound may exhibit unique properties relevant to medicinal chemistry and organic synthesis.

The chemical behavior of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine can be influenced by the functional groups present in its structure. Common reactions for amines include:

  • Alkylation: The amine can react with alkyl halides to form more complex amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, participating in various substitution reactions.

These reactions are significant for modifying the compound to enhance its biological properties or to create derivatives with specific functionalities.

Compounds containing both amine and pyridine functionalities have been studied for various biological activities, including:

  • Antimicrobial properties: Many pyridine derivatives exhibit activity against bacteria and fungi.
  • Anticancer activity: Certain amine-containing compounds have shown promise in inhibiting tumor growth.
  • Neuroprotective effects: Some studies suggest that pyridine-based compounds may protect neuronal cells from damage.

The specific biological activity of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine would require empirical testing to determine its efficacy in these areas.

Synthesis of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine can be approached through several methods, including:

  • Multicomponent Reactions (MCRs): This method allows for the rapid assembly of complex molecules from multiple reactants, enhancing efficiency and reducing waste .
  • Sequential Reactions: Starting from simpler precursors, the hexene chain can be synthesized via alkene formation followed by amination with pyridine derivatives.
  • Catalytic Methods: Utilizing catalysts can improve yields and selectivity in the synthesis of this compound.

The choice of method depends on the desired purity, yield, and complexity of the final product.

The potential applications of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine span several fields:

  • Pharmaceuticals: Its unique structure could lead to the development of new drugs targeting various diseases.
  • Material Science: The compound may serve as a building block for creating novel materials with specific properties.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as agrochemicals.

Interaction studies are crucial for understanding how (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine interacts with biological targets. These studies typically involve:

  • Molecular Docking Studies: To predict how the compound binds to specific enzymes or receptors.
  • In vitro Assays: Testing the biological activity against various cell lines to assess efficacy and toxicity.

Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine, including:

Compound NameStructure FeaturesUnique Properties
1-(Pyridin-4-yl)ethanaminePyridine ring with ethane chainKnown for neuroprotective effects
3-(Pyridin-4-yloxy)anilinePyridine ring with an ether linkageExhibits significant antibacterial activity
4-(Hexanoyl)pyridinePyridine ring with a hexanoyl groupPotential use in drug delivery systems

These compounds highlight the versatility of pyridine-containing structures in medicinal chemistry. The unique combination of a hexene chain and a pyridine moiety in (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine may offer distinct advantages in terms of reactivity and biological activity compared to these similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.162648646 g/mol

Monoisotopic Mass

204.162648646 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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